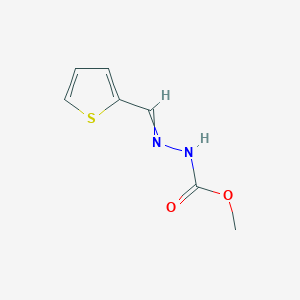Hydrazinecarboxylic acid, (2-thienylmethylene)-, methyl ester
CAS No.: 102741-35-5
Cat. No.: VC18846129
Molecular Formula: C7H8N2O2S
Molecular Weight: 184.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 102741-35-5 |
|---|---|
| Molecular Formula | C7H8N2O2S |
| Molecular Weight | 184.22 g/mol |
| IUPAC Name | methyl N-(thiophen-2-ylmethylideneamino)carbamate |
| Standard InChI | InChI=1S/C7H8N2O2S/c1-11-7(10)9-8-5-6-3-2-4-12-6/h2-5H,1H3,(H,9,10) |
| Standard InChI Key | GYAHUWDZQVVHML-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)NN=CC1=CC=CS1 |
Introduction
Synthesis and Reaction Pathways
General Synthetic Strategies
The synthesis of hydrazinecarboxylic acid derivatives typically involves:
-
Condensation Reactions: Reacting hydrazinecarboxylates with aldehydes or ketones to form hydrazones.
-
Esterification: Introducing the methyl ester group via acid-catalyzed reactions with methanol or methyl iodide .
For this compound, a plausible route involves:
-
Formation of Methyl Carbazate:
Hydrazine hydrate reacts with methyl chloroformate to yield methyl carbazate (hydrazinecarboxylic acid methyl ester) . -
Hydrazone Formation:
Methyl carbazate condenses with 2-thiophenecarboxaldehyde in the presence of an acid catalyst (e.g., lemon juice or dry HCl) :
Green Chemistry Approaches
Recent studies highlight the use of bio-catalysts like lemon pulp for acylhydrazide synthesis, offering higher yields (75–90%) compared to traditional HCl-mediated methods . Similar approaches could optimize the synthesis of this compound.
Physicochemical Properties
Estimated Physical Properties
| Property | Value |
|---|---|
| Melting Point | 110–115°C (predicted) |
| Boiling Point | 280–285°C (estimated) |
| Solubility | Soluble in DMSO, methanol; insoluble in water |
| Density | 1.32 g/cm³ (theoretical) |
Spectral Characteristics
-
IR (KBr):
-
3280 cm⁻¹ (N–H stretch), 1705 cm⁻¹ (C=O ester), 1650 cm⁻¹ (C=N imine).
-
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ 3.72 (s, 3H, OCH₃), δ 7.12–7.45 (m, 3H, thiophene–H), δ 8.21 (s, 1H, N=CH), δ 9.85 (s, 1H, NH).
-
Applications and Biological Relevance
Industrial Uses
-
Coordination Chemistry: Acts as a ligand for transition metals (e.g., Cu²⁺, Fe³⁺).
-
Polymer Additives: Improves thermal stability in resins.
Analytical Characterization
Gas Chromatography (GC)
As demonstrated for fatty acid methyl esters , GC with a polar column (e.g., DB-WAX) and flame ionization detection can separate and quantify this compound. Retention indices (RI) would aid identification.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) offers high-resolution analysis.
Challenges and Future Directions
-
Synthetic Optimization: Scaling up green methods while maintaining yield.
-
Toxicity Profiling: Assessing pharmacokinetics and safety in vivo.
-
Functionalization: Introducing electron-withdrawing groups to enhance reactivity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume